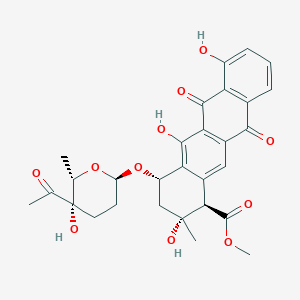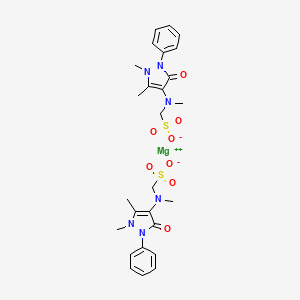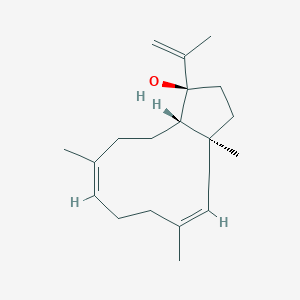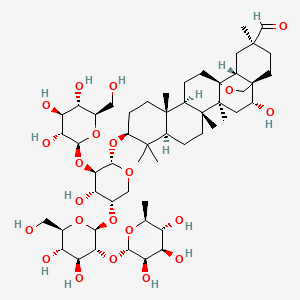
Trimethylsulfonium chloride
Descripción general
Descripción
Trimethylsulfonium chloride (TMSC) is an organic compound with the formula (CH3)3S+Cl-. It is a colorless solid that is soluble in organic solvents and is used as an alkylating agent in organic synthesis. It is a common reagent in the preparation of various organosulfur compounds, including sulfonium salts, sulfoxides, and sulfones. In addition to being used in the laboratory, TMSC has been used in the pharmaceutical industry for the synthesis of various drugs.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Trimethylsulfonium, found in the midgut gland of the sea hare Aplysia brasiliana, has been studied for its effect on muscarinic and nicotinic acetylcholine receptors. It shows an ability to contract rat jejunum smooth muscle and frog rectus abdominis muscle through stimulation of nicotinic cholinoreceptors (Kerchove, Markus, Freitas, & Costa-Lotufo, 2002).
Crystal Structure in Chemical Compounds
Trimethylsulfonium is involved in the structural formation of various chemical compounds. For instance, trimethylsulfonium oxalatotriphenylstannate forms linear chains in its crystal structure, showing the potential for complex molecular arrangements (Ng, Das, Luo, & Mak, 1994).
Organic-Inorganic Hybrid Salts
In the field of materials science, trimethylsulfonium salts have been synthesized and analyzed for their structural properties. They form polymeric anions that contribute to three-dimensional frameworks, demonstrating applications in designing new materials (Liu & Kong, 2014).
Microbial Metabolism
Trimethylsulfonium-tetrahydrofolate methyltransferase, an enzyme found in soil microorganisms, shows an ability to metabolize trimethylsulfonium, which can be used as a sole carbon source. This indicates its role in microbial carbon cycles and potential biotechnological applications (Wagner, Lusty, Kung, & Rogers, 1966).
Interaction with Molecular Oxygen
The interaction between sulfonium salts, including trimethylsulfonium chloride, and molecular oxygen has been theoretically studied, providing insights into potential chemical reactions and mechanisms in atmospheric and environmental chemistry (Ohkubo & Yamabe, 1971).
Photolithography Applications
In the field of photolithography, trimethylsulfonium hydroxide has been used as a photodecomposable base, stabilizing latent images and enhancing the performance of photoresists in 193-nm lithography processes (Padmanaban, Bae, Cook, Kim, Klauck-Jacobs, Kudo, Rahman, Dammel, & Byers, 2000).
Ionic Liquid Clusters
The formation of ionic liquid clusters from trimethylsulfonium dicyanamide has been investigated, with potential implications for nanotechnology and material sciences, particularly in the development of ionic liquid nanotubes (Carper, Langenwalter, Nooruddin, Kullman, Gerhard, & Wasserscheid, 2009).
Optoelectronic Properties
Trimethylsulfonium lead triiodide, a hybrid halide perovskite, has been synthesized and characterized for its optoelectronic properties. Its stability and semiconductor behavior are of interest in the development of perovskite solar cells (Kaltzoglou, Stoumpos, Kontos, Manolis, Papadopoulos, Papadokostaki, Psycharis, Tang, Jung, Walsh, Kanatzidis, & Falaras, 2017).
Electrolyte in Supercapacitors
The ionic liquid trimethylsulfonium bis(trifluorosulfonimide) has been used as an electrolyte in carbon-based supercapacitors, demonstrating high conductivity and stability at elevated temperatures (Anouti, Timperman, el hilali, Boisset, & Galiano, 2012).
NMR Spectroscopy of Sulfonium Salts
Studies on the NMR spectra of sulfonium salts, including trimethylsulfonium, provide valuable information for understanding their chemical behavior and applications in spectroscopy and chemical analysis (Dickinson, Chesnut, & Quin, 2004).
Propiedades
IUPAC Name |
trimethylsulfanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUGVJBQKGQQKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436373 | |
| Record name | Sulfonium, trimethyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3086-29-1 | |
| Record name | Trimethylsulfonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, trimethyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLSULFONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PFK07NANJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary application of Trimethylsulfonium chloride in organic synthesis?
A1: this compound is widely used as a reagent for epoxidation reactions. It reacts with carbonyl compounds, such as aldehydes and ketones, in the presence of a base, to form epoxides (oxiranes). [, , ] This reaction is particularly useful in synthesizing aryl and hetaryl-oxiranes, which are important intermediates in the production of various pharmaceuticals and agrochemicals. []
Q2: How does the solvent environment affect the reactivity of this compound?
A2: The choice of solvent significantly impacts this compound's reactivity. Studies using DFT calculations revealed that the formation of ion pairs between the Trimethylsulfonium cation and chloride anion is dependent on the solvent's permittivity (ε). [] In solvents with ε lower than 28, ion pairs form, while in solvents with higher ε, the reaction proceeds through free ions. Interestingly, while the formation of ion pairs doesn't alter the reaction's rate law, it significantly influences the kinetic solvent effect (KSE). [] This implies that KSE can differentiate between reactions initiated by free ions versus ion pairs, offering a nuanced understanding beyond standard kinetic analysis.
Q3: Can this compound be used in polymerization reactions?
A3: Yes, this compound plays a role in synthesizing monomers used in polymerization reactions. For instance, it facilitates the epoxidation of furfural to produce 2-furyloxirane (FO), a monomer typically derived from non-petroleum sources. [] This FO monomer can then undergo anionic polymerization. Notably, the addition of macrocyclic ethers, like 18-crown-6, as cocatalysts during the polymerization of FO significantly improves the reaction, yielding poly(2-furyloxirane) (PFO) with higher molecular weight and enhanced regioregularity. []
Q4: How do computational chemistry approaches contribute to our understanding of this compound?
A4: Computational methods provide valuable insights into this compound's behavior and reactivity. Density functional theory (DFT) calculations are used to investigate the solvent effects on its stability and reaction mechanisms. [] These calculations help elucidate the role of different reaction pathways, including SN1 and SN2 mechanisms, in various solvents. [] Furthermore, computational studies have explored the interaction of Trimethylsulfonium salts with molecular oxygen, suggesting potential implications for understanding their reactivity and stability in different environments. []
Q5: Are there efficient methods to predict the reaction pathways of this compound?
A6: Yes, constrained reduced-dimensionality algorithms have proven effective in mapping the reaction pathways of this compound, particularly in reactions involving significant conformational changes alongside bond breaking and formation. [] This computational method relies on strategically chosen internal coordinates, categorized as 'predictors' and 'correctors,' to navigate the potential energy surface efficiently. [] This approach allows researchers to locate transition states and predict reaction outcomes for complex reactions involving this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[[5-Acetamido-2-(4-chlorophenyl)phenyl]methoxy]phenyl]-1-cyclohexyl-benzimidazole-5-carboxylic acid](/img/structure/B1248981.png)
![Methyl 8-[2-[3-(hydroxymethyl)-4-oxooxetan-2-yl]ethyl]naphthalene-2-carboxylate](/img/structure/B1248982.png)
![(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1248983.png)



![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1248992.png)





